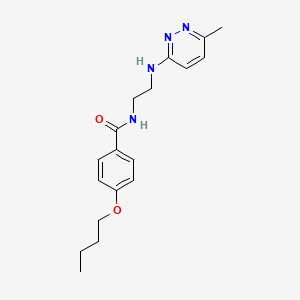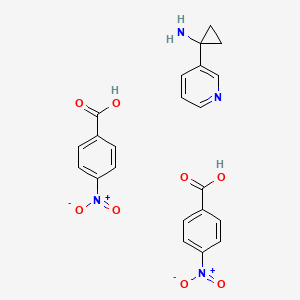![molecular formula C16H25N3O3 B2539407 3-(2-アゼパン-1-イル-2-オキソエチル)-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン CAS No. 727712-80-3](/img/structure/B2539407.png)
3-(2-アゼパン-1-イル-2-オキソエチル)-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of neurology and pain management.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
The primary target of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor . This receptor is a G-protein coupled receptor that is widely distributed in the brain and is involved in pain modulation, mood regulation, and immune response .
Mode of Action
3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione acts as an agonist at the Delta Opioid Receptor . It binds to the orthosteric site of the receptor, leading to a conformational change that activates the receptor . This activation triggers intracellular signaling pathways, resulting in various physiological effects .
Biochemical Pathways
Upon activation of the Delta Opioid Receptor, 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione triggers several downstream effects. These include the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability .
Pharmacokinetics
The pharmacokinetic properties of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4Its efficacy in animal models suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties for in vivo activity .
Result of Action
The activation of the Delta Opioid Receptor by 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione leads to a variety of molecular and cellular effects. These include analgesia, or pain relief, as well as potential effects on mood and immune function .
Action Environment
The action, efficacy, and stability of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect the expression and function of the Delta Opioid Receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
類似化合物との比較
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
1-Benzyl-8-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another compound with similar structural features and biological activities.
Uniqueness
3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c20-13(18-10-6-1-2-7-11-18)12-19-14(21)16(17-15(19)22)8-4-3-5-9-16/h1-12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXNLFDRDJLSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2539325.png)
![3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2539326.png)
![5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2539327.png)
![1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2539328.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)
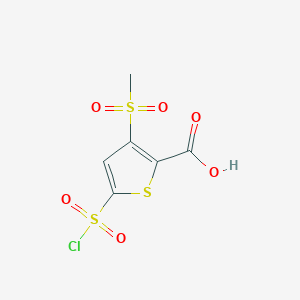
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)
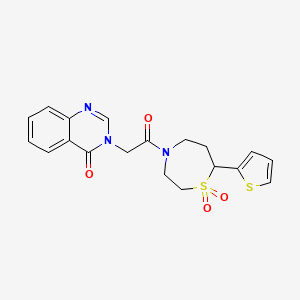
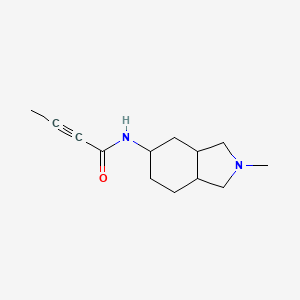

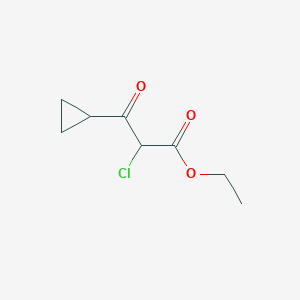
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)
